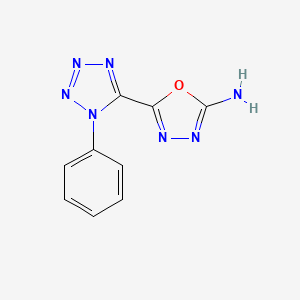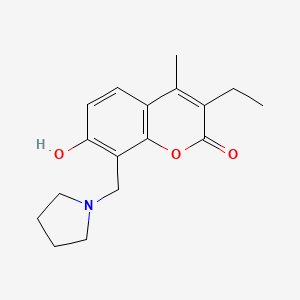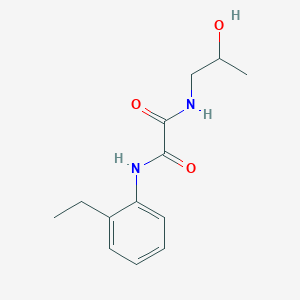![molecular formula C18H17NO3 B5912285 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a benzo[c]chromen-6-one core structure with a hydroxy group at the 3-position and a pyrrolidinylmethyl group at the 4-position. It is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process. One common method involves the use of a modified Algar–Flynn–Oyamada reaction. This reaction typically starts with the formation of a chalcone intermediate, which is then subjected to oxidative cyclization using sodium hydroxide and hydrogen peroxide . The reaction conditions often involve heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzo[c]chromen-6-one core can be reduced to form a hydroxyl group.
Substitution: The pyrrolidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-keto-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one.
Reduction: Formation of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chroman-6-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 3-position and the pyrrolidinylmethyl group at the 4-position play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-chromen-6-one: Similar structure but lacks the benzo ring, resulting in different biological activities.
4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one: Lacks the hydroxy group at the 3-position, affecting its reactivity and biological properties.
3-hydroxy-6H-benzo[c]chromen-6-one: Lacks the pyrrolidinylmethyl group, leading to different pharmacological profiles.
Uniqueness
3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one is unique due to the presence of both the hydroxy group and the pyrrolidinylmethyl group, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-4-(pyrrolidin-1-ylmethyl)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-16-8-7-13-12-5-1-2-6-14(12)18(21)22-17(13)15(16)11-19-9-3-4-10-19/h1-2,5-8,20H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJNCHKAGHQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(pyrrolidin-1-ylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)

![3-{[CYCLOHEXYL(METHYL)AMINO]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B5912238.png)
![N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide](/img/structure/B5912247.png)
![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)
![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B5912265.png)


![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
